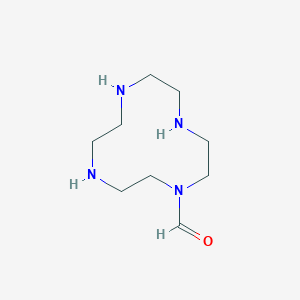
1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde
描述
1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde is a macrocyclic compound with the molecular formula C9H20N4O. It is known for its unique structure, which includes a twelve-membered ring containing four nitrogen atoms. This compound is often used as a building block in the synthesis of various chelating agents and has applications in fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: 1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclic condensation of triethylenetetramine and diethyl oxalate in a methanolic solution, resulting in the formation of a twelve-membered cyclic oxamide . Another method involves the reaction of mono N-substituted 1,4,7,10-tetraazacyclododecane derivatives with dimethylformamide diethyl acetal, followed by ring opening of orthoamide protected intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as azeotropic distillation with toluene to remove water and crystallization from toluene to obtain the pure product .
化学反应分析
Types of Reactions: 1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the four nitrogen atoms in the macrocyclic ring, which can act as coordination sites for metal ions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of macrocyclic chelating agents, which can form stable complexes with metal ions . In biology and medicine, these chelating agents are employed in diagnostic imaging techniques such as MRI, where they are used to enhance contrast by binding to gadolinium ions . Additionally, the compound is used in the development of radiopharmaceuticals for targeted cancer therapy .
作用机制
The mechanism of action of 1,4,7,10-tetraazacyclododecane-1-carboxaldehyde is primarily related to its ability to form stable complexes with metal ions. The four nitrogen atoms in the macrocyclic ring provide coordination sites that can bind to metal ions, forming highly stable chelates. These chelates can then be used in various applications, such as enhancing contrast in MRI or delivering therapeutic radionuclides to specific targets in the body .
相似化合物的比较
1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde is often compared to other macrocyclic compounds such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,8,11-tetraazacyclotetradecane. While all these compounds share a similar macrocyclic structure, they differ in their functional groups and specific applications. For example, DOTA is widely used in biomedical imaging and radiotherapy due to its ability to form stable complexes with a variety of metal ions . In contrast, 1,4,8,11-tetraazacyclotetradecane is used in different chemical synthesis applications .
List of Similar Compounds
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- 1,4,8,11-Tetraazacyclotetradecane
- 1,4,7-Triazacyclononane
- 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
属性
IUPAC Name |
1,4,7,10-tetrazacyclododecane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O/c14-9-13-7-5-11-3-1-10-2-4-12-6-8-13/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXILGZQWYDINMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120041-13-6 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1-carbaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9S55YG3W7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


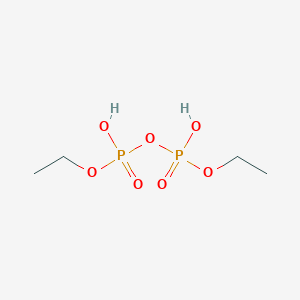
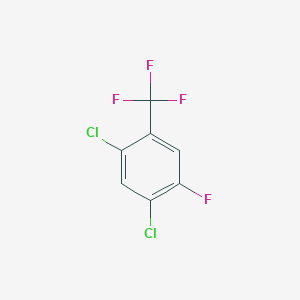
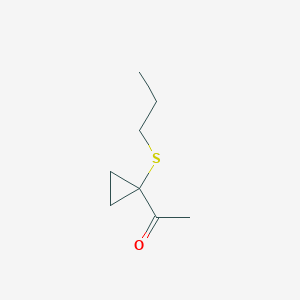
![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)

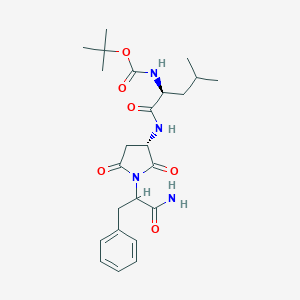
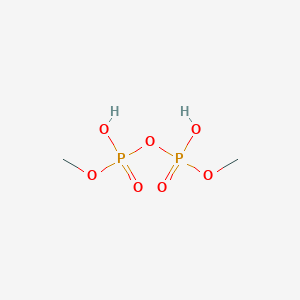
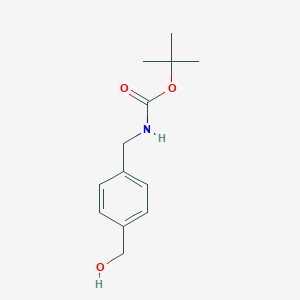
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)
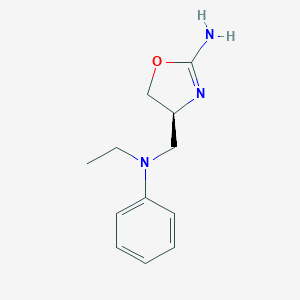
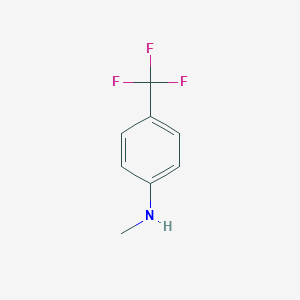

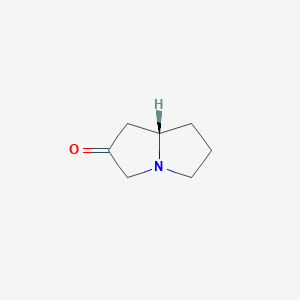
![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
